molecular formula C16H17NO6 B11294786 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

Cat. No.: B11294786
M. Wt: 319.31 g/mol
InChI Key: ATYWXVKQKJYVRY-UHFFFAOYSA-N
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Description

N-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methoxy (7-position) and methyl (4-position) groups. The compound features a propanoyl-glycine side chain at the 3-position of the coumarin scaffold, introducing both lipophilic (methyl, methoxy) and hydrophilic (glycine) functionalities.

The synthesis of analogous coumarin derivatives (e.g., N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride) involves diazonium salt formation and coupling reactions under acidic conditions .

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-9-11-4-3-10(22-2)7-13(11)23-16(21)12(9)5-6-14(18)17-8-15(19)20/h3-4,7H,5-6,8H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

ATYWXVKQKJYVRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions efficiently .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine exhibit significant anticancer properties. For instance, studies have shown that chromenone derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that these compounds could effectively target cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Research has shown that chromenone derivatives can reduce inflammation in models of arthritis and other inflammatory diseases, suggesting potential therapeutic uses in chronic inflammatory conditions .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have reported that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various fungal strains . This broad-spectrum antimicrobial activity positions the compound as a candidate for developing new antibiotics.

Case Studies

Study Objective Findings
Study 1 Evaluate anticancer activityThis compound showed significant inhibition of cancer cell proliferation in vitro.
Study 2 Investigate anti-inflammatory effectsThe compound reduced levels of inflammatory markers in animal models of arthritis, suggesting potential therapeutic benefits.
Study 3 Assess antimicrobial propertiesDemonstrated effectiveness against multiple bacterial strains, indicating potential use as an antibiotic agent.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and similarities between N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
This compound Coumarin (2H-chromen-2-one) 7-OCH₃, 4-CH₃, 3-(propanoyl-glycine) C₁₈H₁₉NO₇ Hydrophilic glycine moiety; potential for enhanced solubility
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride Coumarin 7-Cl (via diazonium coupling), 4-CH₃, hydrazonoyl chloride side chain C₁₃H₁₁ClN₂O₃ Reactive hydrazonoyl group; likely lower solubility
Neobavaisoflavone Flavonoid 7-OH, prenyl group (3-methylbut-2-enyl), 4-keto C₂₀H₁₈O₄ Natural product; hydroxyl and prenyl groups may enhance antioxidant activity
N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine (PubChem) Coumarin 7-OCH₃, 4-CH₃, 8-CH₃, 3-(propanoyl-glycine) C₁₉H₂₁NO₇ Additional 8-methyl group; increased lipophilicity

Key Observations

Substituent Impact on Solubility: The glycine moiety in N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)glycine may improve aqueous solubility compared to the hydrazonoyl chloride derivative in , which lacks polar side chains .

Biological Relevance: Neobavaisoflavone () exhibits a flavonoid backbone with hydroxyl and prenyl groups, which are associated with antioxidant and anti-amyloid properties in computational studies . In contrast, the target compound’s coumarin core and glycine side chain may target different biological pathways, though experimental validation is needed.

Synthetic Methodology: Diazonium salt coupling () and propanoylation-glycine conjugation (inferred from ) represent divergent synthetic strategies. The former introduces reactive electrophilic groups, while the latter focuses on functionalizing the coumarin core with amino acid derivatives.

Crystallographic and Computational Tools

Structural comparisons are enabled by programs like SHELXL () and WinGX/ORTEP (), which ensure precise determination of bond lengths, angles, and conformational stability. For example, SHELXL’s refinement capabilities are critical for analyzing subtle differences in substituent geometry between coumarin derivatives .

Biological Activity

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a derivative of the coumarin class, specifically designed to explore its potential therapeutic applications. This compound exhibits various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Below, we delve into the detailed biological activities associated with this compound, supported by research findings and case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes: The coumarin moiety can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thus exhibiting antimicrobial activity.
  • Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cell lines through various signaling pathways. For instance, flavonoids often activate mitochondrial pathways leading to apoptosis in hepatocellular carcinoma (HCC) cells .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .

Anti-Cancer Activity

This compound has shown promise in inhibiting the proliferation of cancer cells, particularly in liver cancer models:

Study Cell Line Effect Observed Mechanism
HepG2Reduced cell viabilityInduction of apoptosis via mitochondrial pathway
Various HCCInhibition of proliferationActivation of UPR pathway

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. It has been hypothesized that derivatives similar to this compound exhibit activity against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Case Studies and Research Findings

  • Flavonoid Derivatives in Cancer Therapy:
    A review highlighted that flavonoids can induce apoptosis in HepG2 cells through multiple pathways, including mitochondrial and UPR pathways . this compound may share similar mechanisms due to its structural analogies.
  • Synthetic Pathways and Biological Testing:
    The synthesis of this compound involves coupling agents that facilitate the formation of the desired amide bond, enhancing its bioavailability and solubility. This modification allows for exploration into new biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.